molecular formula C5H10ClN3O2 B3257094 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride CAS No. 283161-81-9

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B3257094
CAS No.: 283161-81-9
M. Wt: 179.6 g/mol
InChI Key: LJASQKBFGSEPOV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride (CAS 283161-81-9) is a chemical compound with the molecular formula C5H10ClN3O2 and a molecular weight of 179.60 . It features an imidazolidine-2,4-dione core, a scaffold known in medicinal chemistry for its versatility and potential interactions in biological systems. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to the privileged thiazolidine-2,4-dione (TZD) and other imidazolidine-based scaffolds. These analogs are extensively researched for a wide spectrum of therapeutic areas, suggesting potential research directions for this compound . Thiazolidine-2,4-dione derivatives are well-known for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which has established them as insulin sensitizers for investigating type 2 diabetes mellitus . Furthermore, structural analogs have demonstrated significant anticancer properties by inhibiting molecular targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, and by inducing apoptosis in various cancer cell lines . Research into imidazolidine-2,4-dione derivatives has also shown promise in other areas, including antimicrobial and anticoagulant activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For comprehensive details including purity specifications and safe handling protocols, please refer to the available product documentation.

Properties

IUPAC Name

3-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-1-2-8-4(9)3-7-5(8)10;/h1-3,6H2,(H,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJASQKBFGSEPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283161-81-9
Record name 2,4-Imidazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283161-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which have different chemical and physical properties. These derivatives are often used in further chemical synthesis and research applications .

Scientific Research Applications

Medicinal Chemistry

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride has been studied for its potential medicinal properties. Research indicates that derivatives of imidazolidin-2,4-dione exhibit various biological activities, including:

  • Antinociceptive Effects : In animal studies, IM-3 demonstrated significant antinociceptive effects when administered intraperitoneally at doses of 250 and 500 mg/kg. The number of writhing episodes in treated mice decreased significantly compared to control groups, indicating its potential as a pain relief agent.
  • Antimicrobial Activity : Compounds similar to IM-3 have shown promising results against bacterial and fungal strains. The imidazolidine structure is believed to contribute to these antimicrobial properties .

Pharmacological Research

The pharmacological profile of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride suggests its role as a modulator in various receptor systems:

  • Neuropeptide Y Receptor Modulation : Some derivatives have been identified as modulators of neuropeptide Y receptors, which are implicated in numerous physiological processes including appetite regulation and anxiety .
  • CNS Effects : Studies have highlighted the impact of IM-3 on the central nervous system (CNS), suggesting potential applications in treating CNS disorders due to its ability to affect neurotransmitter systems .

Synthesis and Experimental Procedures

The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves multi-step chemical reactions. A common synthetic pathway includes:

  • Starting Materials : Utilizing amino acids or their derivatives.
  • Reactions : Conducting reactions with isocyanates or isothiocyanates followed by hydrolysis.
  • Purification : Crystallization from suitable solvents to obtain pure IM-3.

Case Studies and Experimental Findings

Several studies have documented the effects and applications of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride:

Study ReferenceApplicationFindings
AntinociceptiveSignificant reduction in pain response in mice; effective doses identified.
AntimicrobialShowed activity against specific bacterial strains; potential for drug development.
CNS ModulationImplicated in neuropeptide Y receptor modulation; effects on behavior observed in animal models.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Structural Differences in Core Heterocycles

The imidazolidine-2,4-dione core (hydantoin) distinguishes this compound from thiazolidine-2,4-dione derivatives (e.g., compounds in ), where a sulfur atom replaces one of the nitrogen atoms in the ring. This substitution alters electronic properties, ring strain, and hydrogen-bonding capacity. For example:

  • Thiazolidinediones (e.g., (5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride in ) are known for antidiabetic activity (PPARγ agonism), whereas imidazolidinediones may target different pathways, such as α₁-adrenoceptors .
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Functional Groups Pharmacological Relevance Reference
Imidazolidine-2,4-dione N,N-diketopyrrolidine Two carbonyl groups Potential CNS/antagonism
Thiazolidine-2,4-dione N,S-diketopyrrolidine One carbonyl, one thiocarbonyl Antidiabetic (PPARγ)

Substituent Effects on Bioactivity

The 2-aminoethyl group in the target compound contrasts with bulkier substituents in analogs:

  • 5-Arylidene substituents (e.g., 4-chlorobenzylidene in or 3,4,5-trimethoxybenzylidene in ) introduce π-π stacking capabilities, enhancing binding to aromatic residues in receptors . The target compound lacks such extended conjugation, suggesting simpler pharmacokinetics.
Table 2: Substituent Impact on Properties
Compound (Example) Substituent Key Effects Reference
Target compound 2-Aminoethyl Enhanced solubility (HCl salt)
(5Z)-3-(2-aminoethyl)-5-(4-chlorophenyl)... 4-Chlorobenzylidene Increased lipophilicity, π-π stacking
3-(4-Methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl Electron-donating group, altered metabolism

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 3-(4-methoxyphenyl)imidazolidine-2,4-dione (), which relies on polar groups for dissolution .
  • Receptor Interactions: Arylpiperazine derivatives of imidazolidinediones () demonstrate α₁-adrenoceptor antagonism, suggesting the aminoethyl group in the target compound could facilitate similar interactions through basic amine functionality .
  • Toxicity: Unlike 3-[bis(2-chloroethyl)aminomethyl]imidazolidine-2,4-dione (), which has alkylating groups linked to cytotoxicity, the target compound’s aminoethyl side chain is less reactive, likely reducing acute toxicity .
Table 3: Pharmacological and Physical Comparisons
Property Target Compound Thiazolidinedione Analogs (e.g., ) Arylpiperazine Derivatives ()
Molecular Weight 175.6 g/mol ~450 g/mol ~500 g/mol
Solubility High (HCl salt) Moderate (depends on substituents) Variable (salt forms)
Biological Target Potential α₁-adrenoceptors PPARγ α₁-Adrenoceptors

Biological Activity

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride, commonly referred to as a derivative of hydantoin, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a hydantoin core structure, which is characterized by a five-membered ring containing two carbonyl groups. Its molecular formula is C5H10N4O2·HCl, with a molecular weight of approximately 178.62 g/mol. The presence of the aminoethyl group enhances its solubility and interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.

Cell Line IC50 (μM) Reference Compound
MCF-70.6Doxorubicin
HepG21.0Doxorubicin
HCT-1160.8Doxorubicin

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds compared to established chemotherapeutics like doxorubicin .

The proposed mechanisms through which 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride exerts its biological effects include:

  • DNA Intercalation : Compounds with imidazole moieties have been shown to intercalate into DNA strands, leading to disruption of replication and transcription processes .
  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Apoptosis Induction : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of hydantoin derivatives. Key structural features influencing biological activity include:

  • Substituents on the Imidazolidine Ring : The nature and position of substituents can significantly affect the compound's lipophilicity and interaction with biological targets.
  • Hydrogen Bonding Capacity : The ability to form hydrogen bonds with target proteins enhances binding affinity and specificity .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated a series of imidazolidine derivatives against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cytotoxicity .
  • Topoisomerase II Inhibition :
    Another investigation focused on the inhibition of topoisomerase II by imidazolidine derivatives. Compounds were tested in vitro, demonstrating effective inhibition rates comparable to known inhibitors like etoposide .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the imidazolidine-dione core. Key steps include:

  • Nucleophilic substitution : Introducing the 2-aminoethyl group via alkylation or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrochloride formation : Treating the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt . Critical parameters include temperature control (25–80°C), solvent selection (DMF for reactivity, dichloromethane for extraction), and catalyst use (e.g., palladium for cross-coupling) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm for assessing purity and resolving degradation products .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.5–5.5 ppm for imidazolidine protons, δ 160–170 ppm for carbonyl carbons) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water). Stability studies should include:

  • pH-dependent degradation : Monitor via HPLC in buffers (pH 1–9) to identify hydrolysis-prone functional groups (e.g., imidazolidine ring opening under acidic conditions) .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for crystalline salts) .

Advanced Research Questions

Q. How can structural modifications of the imidazolidine-dione core enhance target selectivity in biological assays?

  • Substituent engineering : Introduce aryl or heteroaryl groups at the 5-position via Knoevenagel condensation (e.g., using aldehydes under basic conditions) to modulate lipophilicity and receptor binding .
  • Stereochemical control : Optimize reaction conditions (e.g., chiral catalysts) to isolate enantiomers and evaluate activity differences using cell-based assays .
  • Bioisosteric replacement : Replace the thiazolidine-dione moiety with oxazolidine-dione to assess metabolic stability changes .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

  • 2D NMR techniques : Use COSY, HSQC, and NOESY to assign overlapping proton signals (e.g., distinguish aminoethyl group resonances from aromatic protons) .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
  • Cross-platform validation : Correlate MS fragmentation patterns with NMR data to identify unexpected adducts or impurities .

Q. What experimental strategies address low yields in multi-step syntheses of imidazolidine-dione derivatives?

  • Intermediate trapping : Isolate and purify reactive intermediates (e.g., Schiff bases) before cyclization to reduce side reactions .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclocondensation) to improve efficiency and reduce degradation .
  • DoE optimization : Apply design of experiments (DoE) to screen solvent/base combinations and identify optimal conditions for each step .

Methodological Guidance for Data Interpretation

Q. How to design a structure-activity relationship (SAR) study for imidazolidine-dione derivatives targeting CNS disorders?

  • In vitro screening : Prioritize derivatives using high-throughput assays (e.g., receptor binding affinity for dopamine or serotonin transporters) .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine oxidases) .
  • Metabolic profiling : Use liver microsomes to assess CYP450-mediated oxidation of the aminoethyl side chain .

Q. What protocols mitigate batch-to-batch variability in hydrochloride salt formation?

  • Stoichiometric control : Standardize HCl equivalents (1.05–1.10 eq) to avoid excess acid-induced degradation .
  • Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) under controlled cooling rates to ensure consistent particle size .
  • Quality control (QC) : Implement in-process monitoring via inline FTIR to track salt formation completeness .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride
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3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.